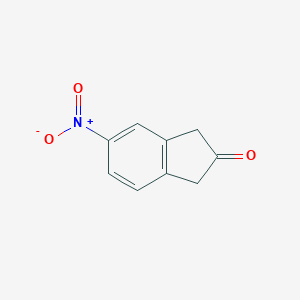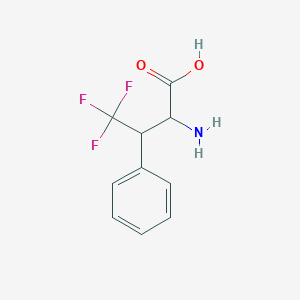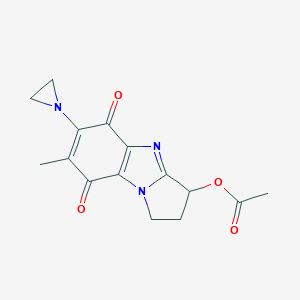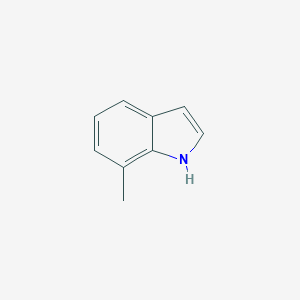
7-Metilindol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Methylindole and its derivatives has been explored through various methods. A unique, regioselective 7-methylation reaction was discovered during the reductive 3-alkylation of isatin, highlighting a synthetic method for preparing 3-alkyl-7-methyloxindoles (Volk, Kapiller-Dezsőfi, & Simig, 2006). Another approach involves the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid, showcasing the versatility of 7-Methylindole synthesis (Yu-hua, 2006).
Molecular Structure Analysis
The molecular structure of 7-Methylindole exhibits whole molecule disorder, as demonstrated in the crystal structures of 7-chloroindole and 7-methylindole. This disorder is indicative of the complexity and flexibility of indole derivatives (Tanski, 2018).
Chemical Reactions and Properties
7-Methylindole participates in a variety of chemical reactions, showcasing its reactivity and potential as a precursor for various organic compounds. For example, the reaction of 2-methylindole with nitrosobenzenes in the presence of monochloroacetic acid affords compounds characterized by the formation of carbon–nitrogen bonds, highlighting the electrophilic character and oxidative power of nitrogen in activated nitrosobenzenes (Cardellini et al., 1994).
Physical Properties Analysis
The study of 7-Methylindole's physical properties, such as its crystal structure, provides insights into its behavior in solid-state form. The crystal structures of 7-methylindole derivatives, like 7-methoxy-1H-indazole, show intermolecular hydrogen-bonding interactions that are crucial for understanding the compound's physical properties and its inhibitor activity against certain enzymes (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Chemical Properties Analysis
The chemical properties of 7-Methylindole, such as its reactivity with various reagents and participation in multiple chemical reactions, are of significant interest. Its use as an indicative nucleophile for developing a three-component reaction of aldehyde with two different nucleophiles illustrates the compound's versatility and potential for the synthesis of complex organic molecules (Jiang, Pan, Li, & Gu, 2014).
Aplicaciones Científicas De Investigación
Preparación de análogos de pirrolidina farmacológicamente activos
El 7-Metilindol se utiliza como reactivo para la preparación de análogos de pirrolidina farmacológicamente activos mediante adición de Markovnikov . Este proceso implica la adición de un haluro de hidrógeno a un alqueno de una manera de Markovnikov, lo que resulta en la formación de análogos de pirrolidina que tienen aplicaciones farmacéuticas potenciales .
Inhibidores de la triptófano dioxigenasa
El this compound se utiliza en la síntesis de inhibidores de la triptófano dioxigenasa . Estos inhibidores son piridil-etenil-indoles que tienen potencial como inmunomoduladores anticancerígenos . Al inhibir la triptófano dioxigenasa, estos compuestos pueden modular la respuesta inmunitaria contra las células cancerosas .
Inhibidores del crecimiento vegetal
El this compound se ha utilizado en la síntesis de inhibidores del crecimiento vegetal . Estos compuestos pueden regular el crecimiento de las plantas, lo que hace que el this compound sea valioso en la investigación y las aplicaciones agrícolas .
Agentes antifúngicos
El this compound se utiliza en la producción de agentes antifúngicos . Estos compuestos pueden inhibir el crecimiento de los hongos, lo que proporciona aplicaciones potenciales en medicina y agricultura .
Inhibidores del cotransportador 2 de glucosa dependiente de sodio (SGLT2)
El this compound se utiliza en la síntesis de inhibidores del cotransportador 2 de glucosa dependiente de sodio (SGLT2)
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPHCDTOLQQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239374 | |
| Record name | 7-Methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very faintly beige fine plates; [Sigma-Aldrich MSDS] | |
| Record name | 7-Methylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00603 [mmHg] | |
| Record name | 7-Methylindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
933-67-5 | |
| Record name | 7-Methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1E6HIT9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 7-Methylindole can be metabolized to 7-Methyltryptophan. This metabolite inhibits anthranilate synthetase, a key enzyme in the tryptophan biosynthetic pathway. [, , ] This inhibition leads to a decrease in the concentration of endogenous tryptophan, ultimately causing derepression of the tryptophan operon in bacteria like Escherichia coli. [, , ]
ANone: Unlike 5- or 6-Methyltryptophan, research suggests that 7-Methyltryptophan does not function as an active corepressor in the tryptophan operon. []
ANone: Yes, tyrosine can reverse the derepression caused by 7-Methylindole or its precursor, 3-Methylanthranilic acid. This is because tyrosine increases the availability of chorismic acid, which competes with 7-Methyltryptophan for binding to anthranilate synthetase. []
ANone: 7-Methylindole, alongside other indole derivatives, can interfere with the quorum sensing (QS) system of Serratia marcescens. [] This interference leads to the suppression of various virulence factors, including prodigiosin production, biofilm formation, and motility. []
ANone: The molecular formula of 7-Methylindole is C9H9N, and its molecular weight is 131.17 g/mol. []
ANone: While specific spectroscopic data isn't provided in the excerpts, 7-Methylindole, like other indoles, exhibits characteristic UV absorbance and fluorescence properties. Additionally, nuclear quadrupole coupling constants derived from rotational spectroscopy provide insight into the electronic environment around the nitrogen atom. []
ANone: The provided excerpts primarily focus on the biological activity and chemical synthesis of 7-Methylindole. Information about its material compatibility and stability is not discussed in these papers.
ANone: Yes, computational chemistry studies using density functional theory at the ωB97XD/6-311++G(d,p) level have been conducted to calculate the barrier to internal rotation for the methyl group in 7-Methylindole and other methylated indoles. [] These calculations show good agreement with experimentally determined values obtained from high-resolution rotational spectroscopy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




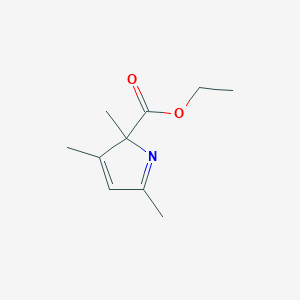
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
